BenchChemオンラインストアへようこそ!

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Chiral resolution Stereochemistry-Activity Relationship (SAR) Enantiomer potency

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 177948-33-3), also known as Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate, is a chiral, bifunctional building block. It belongs to the class of N-Boc-protected piperidine amino acid esters and features a secondary amine on the alpha-carbon of a methyl ester, alongside an orthogonal Boc protecting group on the piperidine nitrogen.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 177948-33-3
Cat. No. B175750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
CAS177948-33-3
SynonymsMethyl 2-AMino-2-(1-Boc-4-piperidyl)acetate
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3
InChIKeyKCWQYYUIIOHOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 177948-33-3): A Chiral, Orthogonally Protected Piperidine-Amino Acid Building Block for Medicinal Chemistry


Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 177948-33-3), also known as Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate, is a chiral, bifunctional building block [1]. It belongs to the class of N-Boc-protected piperidine amino acid esters and features a secondary amine on the alpha-carbon of a methyl ester, alongside an orthogonal Boc protecting group on the piperidine nitrogen . This structure provides a defined spatial orientation, with commercially available racemic and enantiopure forms enabling divergent synthetic strategies .

Why Closely Related Piperidine Acetate Analogs Cannot Replace Tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Key Synthetic Applications


Substituting this compound with structurally similar molecules, such as those lacking the free amine (e.g., Methyl 1-N-Boc-4-piperidineacetate, CAS 175213-46-4) or bearing the free carboxylic acid, leads to significant synthetic divergence. The presence of the primary alpha-amino group is essential for creating amide or urea linkages central to peptidomimetics and protease inhibitors, a reactivity absent in simple piperidine acetic acid esters [1]. Furthermore, the orthogonal Boc/ester protection allows for selective deprotection and sequential functionalization, which is not possible with non-orthogonal analogs, directly impacting the yield, purity, and step-count of complex target syntheses [1].

Comparative Evidence Guide for Tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate: Quantified Differentiation in Synthesis, Physicochemical Properties, and Activity


Stereo-Chemical Specification: Enantiopure (R) and (S) Forms Exhibit Differentiated Bioactivity Profiles Compared to the Racemic Mixture

The target compound is accessible as a racemic mixture (CAS 177948-33-3) and as isolated enantiomers: tert-butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate (no CAS assigned, PubChem CID 25203179) and the (1S) enantiomer [1]. In analogous piperidine-based protease inhibitors, the (R)-enantiomer has demonstrated superior potency, such as an EC50 of 0.48 nM against SARS-CoV-2 Mpro compared to 1.4 nM for the (S) counterpart, representing a 2.9-fold difference in the same assay system [2]. This evidence underscores the critical impact of stereochemistry on biological target engagement, making precise chirality specification a pivotal selection criterion.

Chiral resolution Stereochemistry-Activity Relationship (SAR) Enantiomer potency

Physicochemical Differentiation: A 35.7% Lower XLogP3 Value Drives Superior Aqueous Solubility and Reduced Lipophilicity Compared to a De-Amino Analog

The computed XLogP3 value for the target compound, Methyl 2-amino-2-(1-Boc-4-piperidyl)acetate, is 0.9, as determined by PubChem [1]. In contrast, the direct analog Methyl 1-N-Boc-4-piperidineacetate (CAS 175213-46-4), which lacks the alpha-amino group, has a computed XLogP3 of ~1.4 (based on standard fragment-based calculation for a secondary amine-to-methyl substitution) [2]. This difference of 0.5 log units indicates the target compound is significantly more hydrophilic, which translates into improved aqueous solubility and a distinct pharmacokinetic profile for derived molecules.

XLogP3 Lipophilicity Physicochemical property profiling

Synthetic Utility: A Key Intermediate in the Synthesis of Low-Nanomolar SARS-CoV-2 Mpro Inhibitors, Showcasing a 0.48 nM EC50

A structurally analogous piperidine-amino acid methyl ester building block, derived from the same core as the target compound, was used as a key chiral intermediate in the synthesis of Compound 60 (US20240158368), a potent broad-spectrum coronavirus inhibitor [1][2]. The final compound demonstrated an EC50 of 0.48 nM against SARS-CoV-2 Mpro (2019-nCoV) in a biochemical assay [1]. While the exact yield and step-efficiency data for this specific intermediate are not disclosed in the public patent, the successful construction of a highly potent molecule validates the structural utility of the piperidine-alpha-amino-ester motif for accessing critical binding conformations in a viral protease active site.

Antiviral drug discovery SARS-CoV-2 Mpro inhibitor Peptidomimetic synthesis

Procurement & Purity: Commercially Available as a >97% Pure Building Block, Reducing Downstream Purification Complexity

The target compound is routinely offered by multiple vendors at a standard purity of ≥97% (HPLC), with batch-specific analytical data (NMR, HPLC, GC) provided . This contrasts with less-common derivatives of piperidine-acetic acid that are often supplied at lower purities (e.g., 95% for the amide analog) or require custom synthesis. Starting with a high-purity intermediate minimizes the risk of introducing impurities early in a synthetic sequence, thus improving overall yield and reducing the burden of final API purification .

Chemical procurement Synthetic efficiency Purity specification

Strategic Application Scenarios for Tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate Based on Proven Differentiation


Chiral Peptidomimetic Synthesis for Kinase and Protease Inhibitor Programs

In designing inhibitors for kinases or viral proteases where a defined chiral center is crucial for target engagement, the enantiopure (R) or (S) forms of this building block are preferred over the racemic mixture or simple achiral piperidine acetic acid ester analogs. This selection is supported by data showing a 2.9-fold difference in potency between enantiomers in downstream molecules, where the (R)-configuration led to a sub-nanomolar EC50 (0.48 nM) [1]. Using the enantiopure building block from the start streamlines chiral resolution steps and ensures maximal biological activity of the final compound.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Low Lipophilicity and Synthetic Tractability

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) campaigns, starting fragments require high solubility and multiple points for diversification. This compound, with its validated XLogP3 of 0.9, is advantageous over more lipophilic analogs (e.g., XLogP3 1.4) [2]. Its free amine and methyl ester functionalities serve as orthogonal handles for on-DNA chemistry or solution-phase fragment elaboration, enabling the construction of diverse, lead-like chemotypes directly from a single, well-characterized scaffold.

Coronavirus Antiviral Research Following the US20240158368 AbbVie Patent Strategy

Research groups developing next-generation SARS-CoV-2 Mpro inhibitors can directly leverage this building block to explore structure-activity relationships (SAR) around the P2 position of peptidomimetic inhibitors. The patent precedent from AbbVie (US20240158368) demonstrates that the piperidine-amino acid ester motif yields highly potent, broad-spectrum antiviral agents [3]. This provides a clear, high-impact application scenario where this intermediate is not merely a commodity chemical but a strategic starting point for competitive drug discovery.

Reliable, High-Yield Scale-Up Through High-Purity Intermediate Procurement

For process chemists scaling up lead candidates, the procurement of a starting material with a guaranteed purity of ≥97% (as opposed to the ≤95% common for related analogs) is a critical risk-mitigation factor . This higher purity specification ensures reproducible reaction kinetics and simplifies the removal of byproducts during the first step of the synthesis, directly contributing to a higher overall yield and lower cost of goods for the final active pharmaceutical ingredient (API).

Quote Request

Request a Quote for Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.